1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
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Overview
Description
1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound’s unique structure and functional groups make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione typically involves multi-step organic reactions. One common method might include:
Starting Material: Begin with a suitable purine derivative.
Benzylation: Introduce the benzyl group through a nucleophilic substitution reaction.
Methylation: Add the methyl group using methylating agents such as methyl iodide.
Cyclization: Form the trione structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Use of reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which 1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects would involve its interaction with specific molecular targets. This might include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate.
Allopurinol: A purine analog used to treat gout.
Uniqueness
1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione’s unique structure, particularly the benzyl and methyl groups, may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C13H12N4O3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-benzyl-7-methyl-3,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)15-13(20)17(11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,20) |
InChI Key |
WECAIUTUWDGHGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC1=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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